molecular formula C9H9Cl2NOS B14466483 O-ethyl N-(3,4-dichlorophenyl)carbamothioate

O-ethyl N-(3,4-dichlorophenyl)carbamothioate

Cat. No.: B14466483
M. Wt: 250.14 g/mol
InChI Key: DEYJEVCYSVJOSW-UHFFFAOYSA-N
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Description

(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester is an organic compound that belongs to the class of thiocarbamates. Thiocarbamates are known for their diverse applications in agriculture, pharmaceuticals, and chemical industries. This compound is characterized by the presence of a thiocarbamate group attached to a 3,4-dichlorophenyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then oxidized to yield the desired thiocarbamate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of (3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dichloro-phenyl)-thiocarbamic acid methyl ester
  • (3,4-dichloro-phenyl)-thiocarbamic acid propyl ester
  • (3,4-dichloro-phenyl)-thiocarbamic acid butyl ester

Uniqueness

(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester exhibits distinct properties that make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H9Cl2NOS

Molecular Weight

250.14 g/mol

IUPAC Name

O-ethyl N-(3,4-dichlorophenyl)carbamothioate

InChI

InChI=1S/C9H9Cl2NOS/c1-2-13-9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,14)

InChI Key

DEYJEVCYSVJOSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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